(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Overview
Description
“(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” is a complex organic compound. It is related to the compound “(S)-2-(Tetrahydrofuran-3-yl)acetic acid” which has a CAS Number: 146255-26-7 and a Molecular Weight: 130.141. However, specific information about “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” is not readily available.
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives has been extensively studied. For instance, a stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides has been reported2. This method forms both a C-C and a C-O bond with diastereoselectivities of up to >20:12. However, the specific synthesis process for “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” is not directly available. However, a related compound “(S)-TETRAHYDROFURAN-3-YL (2S,3S)-4-((S)-4-((1R,3R)-3-(2-AMINO-2-OXOETHYL)-2,3-DIHYDRO-1H-INDEN-1-YL)-2-BENZYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YL)-3-HYDROXY-1-PHENYLBUTAN-2-YLCARBAMATE” has a Chemical Formula of C37H41N3O6 and a Molecular Weight of 623.73793.Chemical Reactions Analysis
The chemical reactions involving tetrahydrofuran derivatives have been widely studied. For example, a Ni-catalyzed photoredox reaction has been reported, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers2. However, the specific chemical reactions involving “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” are not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” are not directly available. However, a related compound “(S)-TETRAHYDROFURAN-3-YL (2S,3S)-4-((S)-4-((1R,3R)-3-(2-AMINO-2-OXOETHYL)-2,3-DIHYDRO-1H-INDEN-1-YL)-2-BENZYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YL)-3-HYDROXY-1-PHENYLBUTAN-2-YLCARBAMATE” has a Chemical Formula of C37H41N3O6 and a Molecular Weight of 623.73793.Safety And Hazards
The safety and hazards of “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” are not directly available. However, a related compound “Tetrahydrofuran” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause respiratory irritation, drowsiness, or dizziness4.
Future Directions
The future directions for the study of “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” are not directly available. However, a related compound “(S)-TETRAHYDROFURAN-3-YL (2S,3S)-4-((S)-4-((1R,3R)-3-(2-AMINO-2-OXOETHYL)-2,3-DIHYDRO-1H-INDEN-1-YL)-2-BENZYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YL)-3-HYDROXY-1-PHENYLBUTAN-2-YLCARBAMATE” is mentioned in DrugBank, indicating potential for further research3.
Please note that this analysis is based on the available information and may not be fully comprehensive due to the complex nature of the compound and the limitations of the available data.
properties
IUPAC Name |
(2S)-2-amino-3-(oxolan-3-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUZUAJROYEUAS-GDVGLLTNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734452 | |
Record name | 3-Oxolan-3-yl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid | |
CAS RN |
1344964-79-9 | |
Record name | 3-Oxolan-3-yl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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